molecular formula C17H27NO4S B4704337 {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine

Cat. No.: B4704337
M. Wt: 341.5 g/mol
InChI Key: CPPQWOYSFUQWQV-UHFFFAOYSA-N
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Description

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine is a complex organic compound characterized by its unique structural features. This compound contains an aromatic ring substituted with ethoxy, methyl, and methylethyl groups, along with a sulfonyl group attached to an oxolan-2-ylmethylamine moiety. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine typically involves multiple steps. One common method includes the reaction of 4-ethoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring and ethoxy group contribute to the compound’s ability to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride
  • Oxolan-2-ylmethylamine
  • 4-Methyl-5-ethoxy oxazole acid ethyl

Uniqueness

{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

4-ethoxy-2-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-5-21-16-9-13(4)17(10-15(16)12(2)3)23(19,20)18-11-14-7-6-8-22-14/h9-10,12,14,18H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPQWOYSFUQWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine
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{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine
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{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine
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{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine

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